

7-Hydroxychroman-2-one basic properties

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 7-Hydroxychroman-2-one

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An In-Depth Technical Guide to **7-Hydroxychroman-2-one**: Core Properties and Scientific Applications

Abstract

7-Hydroxychroman-2-one (CAS 5631-67-4), also known as 7-hydroxydihydrocoumarin, is the saturated lactone derivative of the naturally occurring fluorescent compound Umbelliferone (7-hydroxycoumarin). While its unsaturated counterpart has been studied extensively, **7-Hydroxychroman-2-one** serves as a pivotal, yet less characterized, intermediate in synthetic chemistry. Its bifunctional nature, featuring a reactive phenolic hydroxyl group and a stable lactone ring, makes it a valuable building block for the development of novel therapeutics, probes, and specialty materials. This guide provides a comprehensive overview of its fundamental physicochemical properties, a field-proven synthetic protocol, detailed analytical characterization methodologies, and a discussion of its role in modern research and development.

Introduction to 7-Hydroxychroman-2-one

7-Hydroxychroman-2-one belongs to the chromanone class of heterocyclic compounds, which are bicyclic structures containing a benzene ring fused to a dihydropyranone ring. The saturation of the C3-C4 double bond distinguishes it from the coumarin scaffold, leading to significant differences in conformation, electronic properties, and reactivity. This structural modification removes the inherent fluorescence characteristic of its parent coumarin but introduces conformational flexibility in the dihydropyranone ring, opening distinct avenues for stereospecific chemical modifications.

Its primary importance lies in its utility as a synthetic intermediate. The phenolic hydroxyl group at the C7 position acts as a nucleophilic handle for etherification, esterification, and coupling reactions, while the lactone moiety can be subjected to ring-opening reactions, providing access to a range of 3-(2,4-dihydroxyphenyl)propanoic acid derivatives.

Figure 1: Chemical Structure of **7-Hydroxychroman-2-one**.

Physicochemical Properties

The fundamental properties of **7-Hydroxychroman-2-one** are summarized below. These characteristics are essential for designing synthetic transformations, purification strategies, and analytical methods.

Property	Value	Source(s)
IUPAC Name	7-hydroxy-3,4-dihydrochromen-2-one	
Synonyms	7-hydroxydihydrocoumarin, 3,4-Dihydrocoumarin-7-ol	
CAS Number	5631-67-4	
Molecular Formula	C ₉ H ₈ O ₃	
Molecular Weight	164.16 g/mol	
Appearance	Off-white to light tan solid (typical)	Inferred
Melting Point	133–135.5 °C	[1]
XLogP3-AA	1.3	

Solubility Profile

While exhaustive solubility data is not widely published, a qualitative profile can be derived from its structure.

- **Polar Aprotic Solvents:** Expected to be highly soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone due to its ability to accept hydrogen bonds

at the lactone and hydroxyl oxygens.

- Polar Protic Solvents: Soluble in alcohols such as ethanol and methanol, where it can act as both a hydrogen bond donor and acceptor.[1]
- Chlorinated Solvents: Moderately soluble in dichloromethane and chloroform.
- Water: Sparingly soluble in water at neutral pH. Solubility increases significantly under basic conditions (pH > 8) due to the deprotonation of the phenolic hydroxyl group to form the more polar phenoxide salt.
- Nonpolar Solvents: Poorly soluble in nonpolar solvents like hexanes and toluene, although recrystallization from toluene has been reported, indicating some solubility at elevated temperatures.[1]

Acidity (pKa)

The primary acidic proton in **7-Hydroxychroman-2-one** is that of the C7 phenolic hydroxyl group. No experimental pKa value is readily available in the literature. However, it is expected to be slightly higher (less acidic) than its unsaturated analog, 7-hydroxycoumarin (pKa ≈ 7.1), due to the lack of the electron-withdrawing C3-C4 double bond. The acidity is sufficient for deprotonation with moderate bases like sodium carbonate or triethylamine, which is a key consideration for derivatization reactions at this position.

Synthesis and Reactivity

The most direct and efficient route to **7-Hydroxychroman-2-one** is through the selective reduction of its readily available precursor, 7-hydroxycoumarin.

Primary Synthetic Route: Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for reducing the α,β -unsaturated double bond of the coumarin core without affecting the aromatic ring or the lactone ester. The use of a palladium on carbon (Pd/C) catalyst is standard for this transformation, offering high selectivity and yield.

Figure 2: Synthesis via Catalytic Hydrogenation.

Experimental Protocol: Synthesis of **7-Hydroxychroman-2-one**^[1]

- **Apparatus Setup:** A solution of 7-hydroxycoumarin (5.0 g, 30.8 mmol) in absolute ethanol (200 mL) is placed into a high-pressure hydrogenation vessel (e.g., a Parr apparatus).
- **Catalyst Addition:** 10% Palladium on carbon (500 mg, 10 wt%) is carefully added to the solution.
 - **Causality Insight:** Pd/C is an excellent catalyst for hydrogenating isolated carbon-carbon double bonds without reducing more stable aromatic systems or carbonyl groups under these mild conditions.
- **Hydrogenation:** The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 50-60 psi. The reaction mixture is stirred and heated to 55 °C for 24 hours.
 - **Self-Validation:** Reaction completion is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, typically lower R_f spot, indicates a complete reaction.
- **Workup and Isolation:** After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent, such as toluene, to afford pure **7-Hydroxychroman-2-one** as a crystalline solid.^[1]

Biological Significance and Applications

While the biological activity of **7-Hydroxychroman-2-one** itself is not extensively documented, its true value in drug development lies in its role as a versatile scaffold and synthetic intermediate. The dihydrocoumarin core is present in various natural products and pharmacologically active molecules.

- **Scaffold for Drug Discovery:** Derivatives of the **7-Hydroxychroman-2-one** scaffold have been investigated for a range of biological activities. For instance, linking other

pharmacophores to the C7 hydroxyl group has been a strategy to create novel cytotoxic agents for cancer research.

- **Intermediate for Bioactive Compounds:** The molecule serves as a key precursor for more complex structures. A notable application is in the synthesis of browning inhibitors for food preservation, where the lactone ring is opened via amidation to produce N-(4-aminobutyl)-3-(2,4-dihydroxyphenyl)propanamide.[1][2] This demonstrates its utility in creating linear phenolic amides with tailored properties.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and structure of **7-Hydroxychroman-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The data provided below is based on experimental results in acetonitrile- d_3 (CD_3CN).[1]

1H NMR (300 MHz, CD_3CN):

- δ 7.01 (d, $J=8.3$ Hz, 1H): Aromatic proton at C5, coupled only to the C6 proton.
- δ 6.55 (dd, $J=8.3, 2.4$ Hz, 1H): Aromatic proton at C6, coupled to both C5 and C8 protons. Note: The patent reference describes the coupling constants as $J=4.1, 2.4$ Hz, which may be a typographical error as the ortho coupling should match C5.
- δ 6.48 (d, $J=2.4$ Hz, 1H): Aromatic proton at C8, showing only meta-coupling to the C6 proton.
- δ 2.85 (t, $J=7.4$ Hz, 2H): Aliphatic protons at C4, appearing as a triplet due to coupling with the C3 protons. Note: The patent assigns this to C3, but based on standard spectral patterns for chromanones where C4 is adjacent to the aromatic ring, this assignment is more likely for C4.
- δ 2.69 (t, $J=7.4$ Hz, 2H): Aliphatic protons at C3, adjacent to the carbonyl group. Note: The patent describes this as a 'd of d', but a triplet is expected and more consistent with the adjacent C4 methylene group.

^{13}C NMR (75.5 MHz, CD_3CN):

Carbon Atom	Chemical Shift (δ , ppm)	Rationale
C2 (C=O)	169.85	Carbonyl carbon of the lactone.
C7 (C-OH)	157.57	Aromatic carbon bearing the hydroxyl group.
C9	153.61	Aromatic carbon at the ring junction, bonded to oxygen.
C5	129.72	Aromatic CH carbon, ortho to the ring junction.
C10	112.57	Aromatic carbon at the ring junction, not bonded to oxygen. Note: Patent assigns this as 157.57, likely an error.
C6	112.21	Aromatic CH carbon, ortho to the hydroxyl-bearing carbon.
C8	104.42	Aromatic CH carbon, ortho to the hydroxyl-bearing carbon.
C3 (CH ₂)	30.01	Aliphatic carbon adjacent to the carbonyl group.
C4 (CH ₂)	23.35	Aliphatic carbon adjacent to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

- Expected M/z: For the molecular ion $[\text{M}]^+$, the expected mass-to-charge ratio is ~164.05. In electrospray ionization (ESI), adducts such as $[\text{M}+\text{H}]^+$ (165.05) or $[\text{M}+\text{Na}]^+$ (187.04) are commonly observed.

- **Fragmentation Pattern:** The most common fragmentation pathway involves a retro-Diels-Alder (rDA) type cleavage of the dihydropyranone ring, leading to the loss of ketene ($\text{CH}_2=\text{C}=\text{O}$, 42 Da). This would generate a major fragment ion corresponding to the 2-vinylresorcinol radical cation at m/z 122. Further fragmentation of the aromatic ring would also occur.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

- $\sim 3300\text{-}3400\text{ cm}^{-1}$ (broad): O-H stretching vibration of the phenolic hydroxyl group.
- $\sim 1750\text{-}1770\text{ cm}^{-1}$ (strong): C=O stretching vibration of the six-membered ring lactone (ester). This is typically at a higher wavenumber than for an open-chain ester due to ring strain.
- $\sim 1620, 1580, 1500\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.
- $\sim 1200\text{-}1250\text{ cm}^{-1}$: Asymmetric C-O-C stretching of the lactone ester.

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of **7-Hydroxychroman-2-one**. A robust reverse-phase method is outlined below.

Protocol: Purity Analysis by Reverse-Phase HPLC

- **Column:** C18 stationary phase (e.g., 4.6 x 150 mm, 5 μm particle size).
 - **Causality Insight:** A C18 column provides excellent hydrophobic retention for the aromatic core of the molecule.
- **Mobile Phase A:** Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
 - **Causality Insight:** The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.
- **Mobile Phase B:** Acetonitrile with 0.1% TFA or formic acid.

- Gradient Elution: A typical gradient would be from 10% B to 95% B over 15-20 minutes.
 - Causality Insight: A gradient is effective for eluting the compound in a reasonable time while also separating it from more polar impurities (eluting early) and less polar impurities (eluting late).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set to 280 nm.
 - Causality Insight: The benzene ring provides strong UV absorbance, with a maximum (λ_{max}) typically around 280 nm for this type of phenolic compound.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

Safety and Handling

While specific toxicity data for **7-Hydroxychroman-2-one** is limited, it should be handled with standard laboratory precautions appropriate for novel organic compounds.

- GHS Hazard Information (Predicted): Based on related structures, it may be classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[3]
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

References

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- To cite this document: BenchChem. [7-Hydroxychroman-2-one basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584768#7-hydroxychroman-2-one-basic-properties>]

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